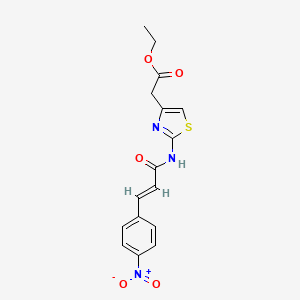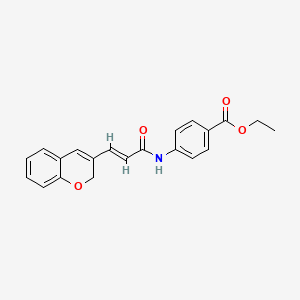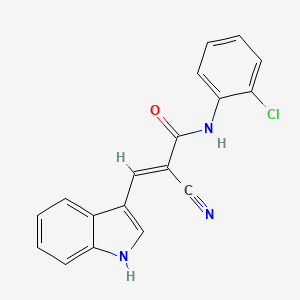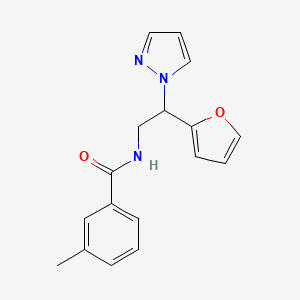![molecular formula C15H13Cl2NO2S B2748851 2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide CAS No. 339107-21-0](/img/structure/B2748851.png)
2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Structural and Binding Affinity Studies
2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil) and its analogs have been extensively studied for their unique binding affinity to the dopamine transporter (DAT) compared to cocaine, indicating potential for the treatment of psychostimulant abuse. Substitutions on the diphenyl rings have resulted in amide analogues with improved binding affinity for DAT and selectivity over the serotonin transporter (SERT), highlighting the structural elements essential for this selectivity (Okunola-Bakare et al., 2014).
Thermal Degradation and Analysis Challenges
Studies on the thermal degradation of modafinil and related compounds during gas chromatography-mass spectrometry (GC-MS) analysis revealed the formation of 1,1,2,2-tetraphenylethane (TPE) and its analogs, posing challenges for routine analysis. This degradation pathway, involving the generation of a benzhydrylium ion, underscores the complexity of analyzing such compounds (Dowling et al., 2017).
Vibrational Spectroscopy and Molecular Docking
Vibrational spectroscopic techniques, complemented by density functional theory (DFT) calculations, have been applied to characterize the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide. These studies not only provided insights into the molecule's structure and stability but also explored its pharmacokinetic properties and potential inhibition activity against viruses, demonstrating its applicability in antiviral research (Jenepha Mary et al., 2022).
Crystal Structure and Supramolecular Assembly
Research on compounds like 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has elucidated their crystal structures, revealing intermolecular interactions that contribute to their supramolecular assembly. Such studies are crucial for understanding the physical properties and potential applications of these compounds in materials science (Saravanan et al., 2016).
Modulation of Monoamine Transporters
Modafinil's action on dopamine and norepinephrine transporters in vivo, and its modulation of these transporters and trace amine activity in vitro, has been a subject of significant interest. These interactions suggest modafinil's complex mechanism of enhancing wakefulness, potentially through its effects on catecholamine transporters in the brain, which could inform the development of novel neuropsychiatric treatments (Madras et al., 2006).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(2-chlorophenyl)methylsulfinyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c16-12-6-2-1-5-11(12)9-21(20)10-15(19)18-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXCGWMSHRPMNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)CC(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)

![1-allyl-4-(1-(4-(4-methoxyphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2748771.png)
![methyl 1-[4-(tert-butyl)benzoyl]-3-iodo-1H-indole-2-carboxylate](/img/structure/B2748773.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2748775.png)


![4-fluoro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2748778.png)


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-butoxybenzamide](/img/structure/B2748783.png)
![4-((1H-imidazol-1-yl)methyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2748787.png)

![5-(Cyclopropylmethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2748790.png)